molecular formula C17H16Cl2N2O3 B268224 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268224
M. Wt: 367.2 g/mol
InChI Key: UFHJCIHXORQJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is essential for the activation of the cullin-RING E3 ubiquitin ligases (CRLs). CRLs are responsible for the degradation of many cellular proteins, including those involved in cell cycle regulation and DNA repair. By inhibiting NAE, MLN4924 can disrupt these processes and induce cell death in cancer cells.

Mechanism of Action

2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide works by inhibiting the activity of the NEDD8-activating enzyme (NAE), which is essential for the activation of the cullin-RING E3 ubiquitin ligases (CRLs). CRLs are responsible for the degradation of many cellular proteins, including those involved in cell cycle regulation and DNA repair. By inhibiting NAE, 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide can disrupt these processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to induce cell death in cancer cells through several mechanisms, including the inhibition of DNA repair and the activation of the DNA damage response. In addition, 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to tumors. This effect may contribute to the anti-tumor activity of 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its specificity for NAE, which minimizes off-target effects. In addition, 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to have potent anti-tumor activity in preclinical studies. However, one limitation of 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide is its short half-life, which may limit its efficacy in vivo.

Future Directions

There are several future directions for the study of 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide. One area of interest is the development of more potent and selective NAE inhibitors. In addition, further studies are needed to determine the optimal dosing and scheduling of 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in combination with other cancer treatments. Finally, the clinical efficacy of 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide in cancer patients remains to be fully evaluated, and further clinical trials are needed to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide involves several steps, starting with the reaction of 2,4-dichloro-5-nitrobenzoic acid with 2-aminoethanol to form the corresponding ester. This ester is then reacted with 3-aminobenzoic acid to form the amide intermediate. Finally, this intermediate is reacted with 2-methoxyethyl isocyanate to form the desired product, 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide.

Scientific Research Applications

2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide can induce cell death in a variety of cancer cell lines, including those derived from leukemia, lymphoma, breast, prostate, and lung cancers. In addition, 2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

properties

Product Name

2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C17H16Cl2N2O3

Molecular Weight

367.2 g/mol

IUPAC Name

2,4-dichloro-N-[3-(2-methoxyethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C17H16Cl2N2O3/c1-24-8-7-20-16(22)11-3-2-4-13(9-11)21-17(23)14-6-5-12(18)10-15(14)19/h2-6,9-10H,7-8H2,1H3,(H,20,22)(H,21,23)

InChI Key

UFHJCIHXORQJON-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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